molecular formula C8H8Br2 B1291462 4-Bromo-1-(bromomethyl)-2-methylbenzene CAS No. 156001-49-9

4-Bromo-1-(bromomethyl)-2-methylbenzene

Cat. No. B1291462
Key on ui cas rn: 156001-49-9
M. Wt: 263.96 g/mol
InChI Key: RRBOULIORCZELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093402B2

Procedure details

1-Bromo-4-(bromomethyl)-3-methylbenzene (13.2 g, 50.1 mmol) is dissolved in DMF (65 mL). The reaction mixture is cooled to 0-5° C. and NaCN (3.66 g, 74.6 mmol) is added follow by water (8 mL). The reaction is stirred overnight at room temperature and water (170 mL) is added followed by NaHCO3 sat. (130 mL) and hexane/Et2O (2:1) (150 mL). The organic phase is separated and the aqueous phase extracted with hexane/Et2O (2:1) (3×150 mL). The combined organic phases are washed with water (170 mL), dried over MgSO4, filtered and concentrated under reduced pressure to provide the expected product 2-(4-bromo-2-methylphenyl)acetonitrile (9.76 g, 93%) as an orange oil. 1H NMR (300 MHz, CHLOROFORM-D): δ 7.40-7.32 (2H, m), 7.23 (2H, d, J=8.2 Hz), 3.61 (2H, s), 2.32 (3H, s).
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
3.66 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
reactant
Reaction Step Five
Name
hexane Et2O
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Br)=[C:4]([CH3:10])[CH:3]=1.[C-:11]#[N:12].[Na+].O.C([O-])(O)=O.[Na+]>CN(C=O)C.CCCCCC.CCOCC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:11]#[N:12])=[C:4]([CH3:10])[CH:3]=1 |f:1.2,4.5,7.8|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CBr)C
Name
Quantity
65 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.66 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
170 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
130 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
hexane Et2O
Quantity
150 mL
Type
solvent
Smiles
CCCCCC.CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with hexane/Et2O (2:1) (3×150 mL)
WASH
Type
WASH
Details
The combined organic phases are washed with water (170 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.76 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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